Cas no 1807261-57-9 (3-Bromo-2-methyl-4-nitropyridine)
3-Bromo-2-methyl-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-methyl-4-nitropyridine
- FCH3474268
- OR345525
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- Inchi: 1S/C6H5BrN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3
- InChI Key: GALRLPSHWHSQAX-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CN=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Topological Polar Surface Area: 58.7
3-Bromo-2-methyl-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011705-250mg |
3-Bromo-2-methyl-4-nitropyridine |
1807261-57-9 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029011705-1g |
3-Bromo-2-methyl-4-nitropyridine |
1807261-57-9 | 95% | 1g |
$2,837.10 | 2022-03-31 |
3-Bromo-2-methyl-4-nitropyridine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 3-Bromo-2-methyl-4-nitropyridine
3-Bromo-2-methyl-4-nitropyridine: A Comprehensive Overview
3-Bromo-2-methyl-4-nitropyridine, identified by the CAS No. 1807261-57-9, is a significant compound in the field of organic chemistry, particularly within the realm of pyridine derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a pyridine ring with three substituents: a bromine atom at position 3, a methyl group at position 2, and a nitro group at position 4. These substituents contribute to its distinct chemical behavior and reactivity.
The synthesis of 3-Bromo-2-methyl-4-nitropyridine involves multi-step organic reactions, often employing nitration and bromination techniques. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for its preparation, which is crucial for large-scale production in research and industrial settings. The nitro group at position 4 imparts strong electron-withdrawing effects, significantly influencing the electronic properties of the molecule, while the methyl group at position 2 provides steric hindrance and modulates reactivity.
Research into the chemical properties of 3-Bromo-2-methyl-4-nitropyridine has revealed its potential as an intermediate in the synthesis of bioactive compounds. For instance, studies have shown that this compound can undergo various nucleophilic aromatic substitutions due to the activating effects of the nitro group on certain positions of the pyridine ring. Such reactions are pivotal in drug discovery, where pyridine derivatives are often utilized as scaffolds for developing new pharmaceutical agents.
In terms of spectroscopic analysis, 3-Bromo-2-methyl-4-nitropyridine exhibits characteristic UV-vis absorption bands due to its conjugated π-system. Recent spectroscopic studies have provided deeper insights into its electronic transitions, which are essential for understanding its photochemical behavior and potential applications in optoelectronic materials.
The biological activity of 3-Bromo-2-methyl-4-nitropyridine has also been a focal point of recent research. In vitro studies have demonstrated its ability to inhibit certain enzymes, suggesting its potential as a lead compound in anti-inflammatory or anticancer drug development. Furthermore, computational chemistry approaches have been employed to predict its binding affinities with various protein targets, providing valuable insights for rational drug design.
In summary, 3-Bromo-2-methyl-4-nitropyridine, with its unique structural features and diverse reactivity, continues to be a subject of intense research interest across multiple disciplines. Its role as an intermediate in organic synthesis, coupled with emerging findings on its biological activity and spectroscopic properties, underscores its significance in advancing both fundamental and applied sciences.
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